Lower Melting Point vs. Unsubstituted Parent Enables More Facile Handling and Melt-Based Formulation
The 2‑methyl substituent on 2‑methylimidazo[1,2-a]pyrimidine lowers the melting point by approximately 30 °C relative to the unsubstituted imidazo[1,2-a]pyrimidine core [1]. This property can simplify processing workflows that rely on melt‑casting or require a liquid handling window at moderate temperatures, and it also provides a distinctive quality control parameter.
| Evidence Dimension | Melting Point (Solid-State Thermal Property) |
|---|---|
| Target Compound Data | 95‑97 °C |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine (CAS 274-95-3): 125‑129 °C |
| Quantified Difference | Decrease of 28‑34 °C (approximately 30 °C lower) |
| Conditions | Vendor‑reported melting range (powder form, as‑received purity ≥95%) |
Why This Matters
A significantly lower melting point directly impacts laboratory handling (ease of weighing and transfer) and broadens the scope of potential formulation approaches (e.g., hot‑melt extrusion, melt‑based crystallization) compared to the unsubstituted parent scaffold.
- [1] TCI Europe. Imidazo[1,2-a]pyrimidine (CAS 274-95-3) Technical Data Sheet. Accessed 2026. View Source
